molecular formula C16H16N2O2 B2375651 N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1252520-92-5

N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2375651
CAS No.: 1252520-92-5
M. Wt: 268.316
InChI Key: GTOFIJCNTXHSIH-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that features a furan ring substituted with benzyl, cyanomethyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the benzyl and cyanomethyl groups through nucleophilic substitution reactions. The carboxamide group is then introduced via amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound may be used to study the interactions of furan derivatives with biological systems. It can also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and its substituents can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The cyanomethyl group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

  • N-benzyl-N-(cyanomethyl)furan-3-carboxamide
  • N-benzyl-N-(cyanomethyl)-2,5-dimethylthiophene-3-carboxamide
  • N-benzyl-N-(cyanomethyl)-2,5-dimethylpyrrole-3-carboxamide

Uniqueness: N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-10-15(13(2)20-12)16(19)18(9-8-17)11-14-6-4-3-5-7-14/h3-7,10H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFIJCNTXHSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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